N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a thiophene ring, making it a subject of interest for researchers exploring new chemical entities.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-10(8-4-5-18-7-8)6-13-11(15)12(16)14-9-2-3-9/h4-5,7,9-10H,2-3,6H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGABRAGTOCEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CC1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Methoxy-2-(Thiophen-3-Yl)Ethylamine
The thiophene-containing side chain is synthesized via a Mannich-type reaction :
Oxalamide Core Assembly
The oxalamide moiety is constructed using oxalyl chloride and sequential amine coupling:
- Step 1 : Oxalyl chloride (1.1 equiv) is reacted with cyclopropylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 2 hours.
- Step 2 : The intermediate N1-cyclopropyl oxalyl chloride is then coupled with 2-methoxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) in the presence of triethylamine (2.0 equiv) at room temperature for 12 hours.
Reaction Equation :
$$
\text{Cyclopropylamine} + \text{ClCOCOCl} \rightarrow \text{N1-Cyclopropyl Oxalyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 25°C}} \text{Target Compound}
$$
Critical Parameters for Yield Optimization
- Temperature Control : Maintaining 0°C during oxalyl chloride addition prevents side reactions.
- Solvent Selection : THF outperforms toluene in amide bond formation due to better solubility of intermediates.
- Catalyst Use : Triethylamine enhances reaction kinetics by neutralizing HCl byproducts.
Purification and Isolation
Crude product purification involves:
- Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted amines.
- Column Chromatography : Silica gel (60–120 mesh) with a hexane/ethyl acetate (3:1) gradient yields 85–90% purity.
- Crystallization : Recrystallization from methanol at −20°C produces crystals with >99% purity (verified via HPLC).
Analytical Characterization
Post-synthesis validation employs:
Industrial-Scale Adaptations
For large-scale production (e.g., >1 kg batches), continuous flow reactors are preferred:
- Advantages : Enhanced heat transfer, reduced reaction time (from 12 hours to 2 hours), and improved safety profile.
- Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 30%.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability :
Thiophene Oxidation :
- Issue : Formation of sulfoxides in the presence of peroxides.
- Solution : Add antioxidants (e.g., BHT) to reaction mixtures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Batch Reactor | 70 | 99.2 | 120 | Moderate |
| Flow Reactor | 85 | 99.5 | 90 | High |
Flow chemistry emerges as the superior approach, balancing efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives with different substituents on the cyclopropyl, methoxy, or thiophene groups. Examples include:
- N1-cyclopropyl-N2-(2-methoxy-2-(phenyl)ethyl)oxalamide
- N1-cyclopropyl-N2-(2-methoxy-2-(furan-3-yl)ethyl)oxalamide
Uniqueness
N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 1448066-15-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 268.33 g/mol. The compound features a cyclopropyl group, a methoxy group, and a thiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1448066-15-6 |
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 268.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors, influencing various cellular processes such as apoptosis, cell proliferation, and inflammation.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored through various assays. In related research, thiophene derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is not extensive, the presence of the thiophene group suggests it may possess similar properties.
Study on Related Compounds
A comprehensive review highlighted the biological activities of oxazole derivatives, which share structural similarities with this compound. These derivatives were evaluated for their antibacterial potential against various strains:
| Compound | MIC against E. coli (µg/ml) | Zone of Inhibition (mm) |
|---|---|---|
| 10b | 1.6 | 20 |
| 10c | 0.8 | 18 |
| Control (Ampicillin) | 0.5 | 30 |
These findings illustrate the promising nature of compounds with similar scaffolds in exhibiting significant biological activities.
Q & A
Q. What are the key steps in synthesizing N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiophene-3-yl ethylamine intermediate via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Step 2 : Oxalamide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at room temperature .
- Step 3 : Cyclopropane ring introduction via alkylation with cyclopropyl bromide, requiring inert conditions (argon atmosphere) . Optimization focuses on solvent selection (polar aprotic solvents enhance yield), catalyst loading (e.g., 10 mol% Pd for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the oxalamide bond) .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). A purity ≥95% is required for in vitro assays. Impurity profiling identifies unreacted intermediates (e.g., residual thiophene derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
Contradictions may arise from assay-specific conditions:
- Enzyme Assays : Test compound solubility (use DMSO ≤0.1%) and buffer pH (e.g., Tris-HCl vs. PBS) can alter activity .
- Cell-Based Assays : Membrane permeability (logP = 2.5–3.5 optimal) and metabolic stability (e.g., cytochrome P450 interactions) must be validated via LC-MS/MS . Methodological Approach : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and include positive controls (e.g., known kinase inhibitors) .
Q. What computational strategies are employed to predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., docking into ATP-binding pockets of kinases). Key residues (e.g., hinge region Lys/Arg) are prioritized .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced potency?
- Cyclopropyl Group : Replace with spirocyclic rings (e.g., oxetane) to improve metabolic stability .
- Methoxy Group : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance receptor affinity .
- Thiophene Ring : Bioisosteric replacement with furan or pyridine alters π-π stacking interactions . Validation : Synthesize analogs and test in dose-response assays (IC₅₀ comparisons) .
Q. What strategies mitigate compound degradation under physiological conditions (e.g., plasma instability)?
- Stability Studies : Incubate compound in human plasma (37°C, 24 hrs) and monitor via LC-MS. Degradation pathways (e.g., ester hydrolysis) inform prodrug design .
- Formulation Adjustments : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances half-life .
Q. How do researchers validate target engagement in complex biological systems (e.g., animal models)?
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target in vivo .
- PET Imaging : Radiolabel with ¹¹C or ¹⁸F for real-time tracking in rodent models .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying metabolite formation in hepatic microsomes?
- Incubation : Compound + NADPH-regenerating system in human liver microsomes (1 hr, 37°C).
- Detection : UPLC-QTOF-MS identifies Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at non-toxic concentrations.
- Amorphous Solid Dispersion : Spray-drying with polymers (HPMCAS) enhances dissolution rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
